Cbz-3,5-Difluoro-D-Phenylalanine

Description

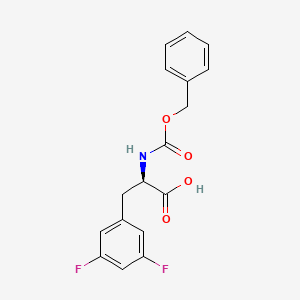

Cbz-3,5-Difluoro-D-Phenylalanine (CAS: 1270290-58-8) is a fluorinated phenylalanine derivative with the molecular formula C₁₇H₁₅F₂NO₄ and a molecular weight of 335.30 g/mol. Its structure features a carbobenzyloxy (Cbz) protecting group attached to the amino group of D-phenylalanine, with fluorine substituents at the 3 and 5 positions of the phenyl ring.

The compound is widely used in peptide synthesis and pharmacological research, particularly as a building block for designing bioactive peptides with enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Cbz-3,5-Difluoro-D-Phenylalanine with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

*XLogP3 values estimated for analogues based on substituent hydrophobicity trends.

†Predicted using group contribution methods.

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioactivity

- Fluorine vs. Chlorine/Bromine : The 3,5-difluoro derivative exhibits lower lipophilicity (XLogP3 = 2.3) compared to the dichloro analogue (estimated XLogP3 ~3.5), due to chlorine’s higher hydrophobicity. This makes the fluoro variant more suitable for applications requiring balanced solubility and membrane permeability, such as CNS-targeting peptides .

- Steric and Electronic Effects : Fluorine’s small size and strong electronegativity minimize steric hindrance while enhancing metabolic stability. In contrast, bulkier substituents like bromine (Cbz-3-Bromo-D-Phenylalanine) may improve receptor binding affinity in specific contexts but increase molecular weight and reduce solubility .

Positional Isomerism 3,5-Difluoro vs. The latter may exhibit altered electronic effects due to proximity of the 2-F substituent to the Cbz group .

Stereochemical Considerations D- vs. L-Forms: The D-configuration in this compound enhances resistance to proteolytic degradation compared to L-forms, making it preferable for stable peptide therapeutics.

Chloro and bromo analogues may pose higher ecological toxicity due to halogen persistence .

Preparation Methods

Alkylation of Aminomalonate with Fluorinated Benzyl Bromides

A widely used approach to prepare Cbz-protected fluorinated phenylalanines involves the alkylation of aminomalonate with fluorinated benzyl bromides, followed by selective hydrolysis and enzymatic resolution.

Step 1: Alkylation

- Aminomalonate is reacted with 3,5-difluorobenzyl bromide to afford aralkyl diesters.

- This reaction typically proceeds under basic conditions to facilitate nucleophilic substitution.

Step 2: Partial Hydrolysis and Decarboxylation

- The diesters undergo partial hydrolysis and decarboxylation to yield Cbz-protected DL-amino acid esters.

Step 3: Enzymatic Hydrolysis for Enantiomeric Resolution

- Using a subtilisin-type enzyme (e.g., Carlsberg enzyme), the ester group of the DL mixture is selectively hydrolyzed.

- This enzymatic step yields the D-amino acid ester and the corresponding L-amino acid derivative.

Step 4: Isolation of this compound

This method provides good stereoselectivity and yields, making it a preferred route for preparing enantiomerically pure this compound.

Schöllkopf Reagent Alkylation

Another method involves the use of the Schöllkopf chiral auxiliary reagent:

- The Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) is alkylated with 3,5-difluorobenzyl bromide.

- The alkylation proceeds under controlled conditions, yielding intermediates that are subsequently hydrolyzed to amino acid esters.

- These esters are then Cbz-protected to afford the desired this compound methyl esters.

- Final hydrolysis yields the free Cbz-protected amino acid.

This approach offers high stereochemical control and is suitable for synthesizing optically pure fluorinated phenylalanines.

Negishi Cross-Coupling of Protected Iodoalanine with Fluorinated Aryl Halides

Negishi cross-coupling has been employed for the synthesis of fluorinated phenylalanine derivatives:

- A zinc homoenolate of protected iodoalanine (e.g., Cbz- or Fmoc-protected) is coupled with 3,5-difluorobromobenzene or iodide.

- The reaction uses palladium catalysts such as Pd(dba)3 with ligands like SPhos to enhance yields.

- The coupling is typically conducted in tetrahydrofuran (THF) or mixed solvents at elevated temperatures (65–70 °C) for several hours.

- The resulting coupled product is a protected fluorinated phenylalanine derivative, which can be deprotected to yield this compound.

This method is efficient for direct arylation and provides access to various fluorinated phenylalanine analogs.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminomalonate alkylation | 3,5-difluorobenzyl bromide, basic conditions, enzymatic hydrolysis with subtilisin enzyme | 60–80% (overall) | Good stereoselectivity for D-isomer |

| Schöllkopf reagent alkylation | (2S)-Schöllkopf reagent, 3,5-difluorobenzyl bromide, acidic hydrolysis, Cbz protection | ~70–85% (two steps) | High stereochemical purity |

| Negishi cross-coupling | Pd(dba)3, SPhos ligand, zinc homoenolate, THF/DMAC, 65–70 °C, 6 h | 70–80% | Efficient for direct arylation |

Research Findings and Notes

- The enzymatic hydrolysis step is critical for obtaining the desired D-enantiomer with high enantiomeric excess (>99.5% ee).

- The choice of protecting group (Cbz) is favored for its stability and ease of removal in later synthetic steps.

- Cross-coupling methods provide a versatile platform for introducing fluorine atoms at specific positions on the aromatic ring with good regioselectivity.

- Alkylation methods using chiral auxiliaries afford excellent stereochemical control, important for pharmaceutical applications.

- The fluorine atoms at the 3 and 5 positions significantly influence the physicochemical properties of the amino acid, enhancing its utility in drug design.

Q & A

Q. What are the key synthetic strategies for introducing fluorine at the 3,5-positions of Cbz-protected D-phenylalanine?

Fluorination at the 3,5-positions typically involves electrophilic or nucleophilic aromatic substitution, depending on the precursor. For example:

- Step 1 : Start with D-phenylalanine and protect the amine group with Cbz (carbobenzyloxy) to enhance stability during subsequent reactions.

- Step 2 : Use fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce fluorine atoms. Directing groups (e.g., nitro or boronic acid) may be required to achieve regioselectivity .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NMR .

Q. How does fluorination at the 3,5-positions affect the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s lipophilicity and metabolic stability. Key changes include:

- pKa modulation : Fluorine’s electron-withdrawing effect lowers the pKa of adjacent functional groups, altering solubility.

- Conformational rigidity : Steric and electronic effects restrict rotation of the phenyl ring, potentially enhancing binding affinity to biological targets .

- Analytical confirmation : Use / NMR and X-ray crystallography to validate structural impacts .

Q. What analytical techniques are critical for characterizing Cbz-3,5-Difluoro-D-Phenylalanine?

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.

- Structural confirmation :

- NMR for aromatic proton splitting patterns.

- NMR to distinguish 3,5-fluorine signals (δ ≈ -115 to -125 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of fluorinated D-phenylalanine derivatives?

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® IA) in HPLC to separate enantiomers.

- Asymmetric synthesis : Employ enzymes like lipases or proteases for kinetic resolution of intermediates.

- Quality control : Measure optical rotation ([α]) and compare to literature values for Boc- or Cbz-protected analogs .

Q. What experimental designs are suitable for studying bioactivity contradictions between fluorinated D- and L-enantiomers?

- Comparative assays : Test both enantiomers in parallel using:

- Enzyme inhibition assays (e.g., fluorometric protease assays).

- Cellular uptake studies (e.g., radiolabeled tracers in cancer cell lines).

Q. How can computational modeling predict the impact of 3,5-difluorination on peptide backbone conformation?

- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., in water/ethanol) to assess torsional angles and hydrogen bonding.

- Density Functional Theory (DFT) : Calculate energy barriers for rotamer interconversion.

- Validation : Compare predicted conformations with X-ray or NOESY data .

Q. What methodologies address discrepancies in reported thermodynamic stability data for fluorinated amino acids?

- Controlled calorimetry : Use differential scanning calorimetry (DSC) under inert atmospheres to measure melting points and decomposition profiles.

- Cross-validation : Compare results with NIST Standard Reference Data for analogous compounds (e.g., 3,5-difluorobenzylamine) .

- Error analysis : Perform sensitivity testing on instrument calibration and sample preparation protocols .

Data Analysis & Contradiction Management

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Troubleshooting steps :

Verify compound stability in biological matrices (e.g., plasma) via LC-MS.

Assess metabolic pathways using liver microsomes or S9 fractions.

Adjust dosing regimens to account of pharmacokinetic variability .

Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data of fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.